molecular formula C11H14N2O2S B2935114 Cyclobutyl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone CAS No. 1797571-37-9

Cyclobutyl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

Cat. No.: B2935114
CAS No.: 1797571-37-9
M. Wt: 238.31
InChI Key: JNOMISTVIIQQOT-UHFFFAOYSA-N
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Description

Cyclobutyl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound features a cyclobutyl group, a thiazole ring, and an azetidine moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutyl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Azetidine Formation: The azetidine ring can be formed by cyclization reactions involving β-amino alcohols or β-amino acids.

    Coupling Reactions: The final step involves coupling the thiazole and azetidine moieties with the cyclobutyl group through nucleophilic substitution or other coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and azetidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Cyclobutyl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • Cyclobutyl(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone
  • Cyclobutyl(3-(thiazol-2-yloxy)azetidin-1-yl)propanone
  • Cyclobutyl(3-(thiazol-2-yloxy)azetidin-1-yl)butanone

Uniqueness

Cyclobutyl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

cyclobutyl-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c14-10(8-2-1-3-8)13-6-9(7-13)15-11-12-4-5-16-11/h4-5,8-9H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOMISTVIIQQOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CC(C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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